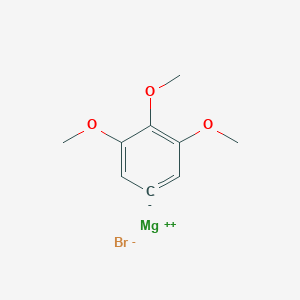![molecular formula C10H11F2NO3 B154163 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-69-7](/img/structure/B154163.png)
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, also known as DFMPA, is a chemical compound that is widely used in scientific research. DFMPA is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in many physiological processes in the brain.
作用機序
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid acts as a competitive antagonist of mGluR5 by binding to the receptor's orthosteric site. This prevents the activation of the receptor by its endogenous ligand, glutamate. The blockade of mGluR5 by 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid results in the inhibition of downstream signaling pathways, which leads to a reduction in neuronal activity.
Biochemical and Physiological Effects:
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in the regulation of movement and reward. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been shown to reduce the expression of immediate-early genes such as c-fos, which are involved in the regulation of gene expression in response to neuronal activity.
実験室実験の利点と制限
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid also has poor solubility in water, which can limit its use in certain experimental setups.
将来の方向性
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several potential future directions for scientific research. One potential direction is the development of improved mGluR5 antagonists with longer half-lives and better solubility. Another potential direction is the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can also be used to study the role of mGluR5 in other physiological processes such as pain, anxiety, and depression.
Conclusion:
In conclusion, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is a valuable tool for scientific research in the field of neuroscience. Its potent and selective antagonism of mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of improved mGluR5 antagonists and the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders.
合成法
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can be synthesized using a multistep process that involves the reaction of 3-bromo-3-[2-(difluoromethoxy)phenyl]propanoic acid with ammonia. The reaction results in the formation of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is widely used in scientific research as a tool to study the role of mGluR5 in various physiological processes. It has been shown to be effective in animal models of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
特性
CAS番号 |
127842-69-7 |
|---|---|
製品名 |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid |
分子式 |
C10H11F2NO3 |
分子量 |
231.2 g/mol |
IUPAC名 |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)7(13)5-9(14)15/h1-4,7,10H,5,13H2,(H,14,15) |
InChIキー |
MJAMQUZSDYHIAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




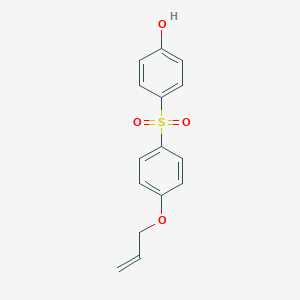
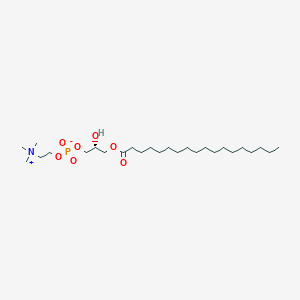
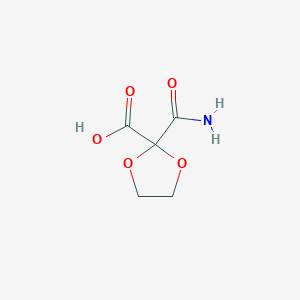




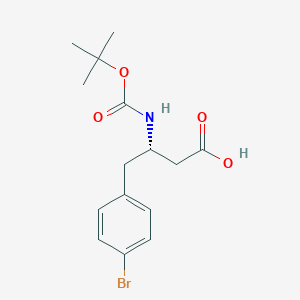

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

